molecular formula C10H15F2NO4 B3111322 1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid CAS No. 1822567-84-9

1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid

Cat. No.: B3111322
CAS No.: 1822567-84-9
M. Wt: 251.23 g/mol
InChI Key: KYKGTPMAQQHAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a difluoropyrrolidine carboxylic acid The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations

Mechanism of Action

Target of Action

The primary target of 1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid is the amine group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of peptides and other organic compounds. It is involved in the protection and deprotection of amines, which is a key step in many biochemical pathways . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The primary result of the action of 1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid is the protection of amines during organic synthesis . This allows for more complex reactions to take place without unwanted interactions involving the amines . The compound has been used in the synthesis of various organic compounds, including peptides .

Action Environment

The action of 1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid is influenced by several environmental factors. For instance, the addition of the BOC group to amines occurs under aqueous conditions . The removal of the BOC group can be accomplished with strong acids . Therefore, both the pH and the solvent used can significantly impact the compound’s action, efficacy, and stability.

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid can be compared with other Boc-protected compounds, such as:

The uniqueness of this compound lies in its difluorinated pyrrolidine ring, which imparts distinct electronic and steric characteristics, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKGTPMAQQHAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid

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